molecular formula C8H5BrO3 B1281529 6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde CAS No. 72744-55-9

6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde

Cat. No.: B1281529
CAS No.: 72744-55-9
M. Wt: 229.03 g/mol
InChI Key: GSUMLIBYYGBVMW-UHFFFAOYSA-N
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Description

6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde is a chemical compound with the molecular formula C8H5BrO3 and a molecular weight of 229.03 g/mol . It is characterized by the presence of a bromine atom attached to a benzodioxole ring, which is further substituted with an aldehyde group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde can be synthesized by brominating 1,3-benzodioxole-5-carboxaldehyde . The reaction typically involves the use of bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using appropriate safety and environmental controls to handle bromine and other reagents.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products:

    Oxidation: 6-Bromobenzo[d][1,3]dioxole-4-carboxylic acid.

    Reduction: 6-Bromobenzo[d][1,3]dioxole-4-methanol.

    Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde is utilized in several scientific research fields :

    Chemistry: It serves as a building block for synthesizing more complex molecules, including heterocycles and pharmaceuticals.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde largely depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important in biochemical pathways. The bromine atom can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
  • 5-Bromo-1,3-benzodioxole
  • 6-Bromo-1,3-benzodioxole-4-carboxylic acid

Comparison: 6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the benzodioxole ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only have one functional group .

Properties

IUPAC Name

6-bromo-1,3-benzodioxole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO3/c9-6-1-5(3-10)8-7(2-6)11-4-12-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUMLIBYYGBVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC(=CC(=C2O1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10500985
Record name 6-Bromo-2H-1,3-benzodioxole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72744-55-9
Record name 6-Bromo-1,3-benzodioxole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72744-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2H-1,3-benzodioxole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Dimethylformamide, 750 mL, was purged with dry nitrogen gas and 5-bromo-2,3-dihydroxy-benzaldehyde (83 g, 382 mmol) was added. To the solution was added potassium carbonate (158 g, 1.14 mol) followed by diiodomethane (306 g, 1.14 mol). The mixture was warmed to 85° C. for 2.5 hours, and evaporated in vacuo to an oil. The mixture was partitioned between ethyl acetate and water and filtered through celite. The phases were separated, and the organic phase was washed with brine, dried over anhydrous magnesium sulfate, filtered, and evaporated to a small volume causing a solid to precipitate. The solid was filtered, washed with 50:50 hexane/ethyl acetate, and set aside. Three more crops of solid were subsequently isolated in this manner from the filtrate. The solids were combined and dried in vacuo giving a beige solid, 69.45 g, 79.4% yield. NMR spectra and elemental analysis were consistent with the structure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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